molecular formula C12H14F3N3 B2819192 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 649665-15-6

2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2819192
CAS No.: 649665-15-6
M. Wt: 257.26
InChI Key: PNQOIYSVVUIASJ-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with tert-butyl, methyl, and trifluoromethyl substituents

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or as a precursor for the synthesis of pharmaceuticals. Its unique structure may interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry: In industry, this compound may be used in the production of agrochemicals, materials, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects several downstream signal transduction pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the compound’s action on CDK2 can influence these critical cellular processes.

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of certain cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties. They have been identified as strategic compounds for optical applications . Future research may focus on exploring these properties further and developing new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrazolopyrimidines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Comparison with Similar Compounds

  • 2-(Tert-butyl)-5-methylpyrazolo[1,5-a]pyrimidine

  • 2-(Tert-butyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness: 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to the presence of both tert-butyl and trifluoromethyl groups, which confer unique chemical and physical properties. These groups enhance the compound's stability and reactivity, making it distinct from its analogs.

Properties

IUPAC Name

2-tert-butyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c1-7-5-9(12(13,14)15)18-10(16-7)6-8(17-18)11(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQOIYSVVUIASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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